B1574958 BA46 (97-106)

BA46 (97-106)

Cat. No.: B1574958
Attention: For research use only. Not for human or veterinary use.
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Description

The term "BA46 (97-106)" is referenced in neuroscience literature as a subregion within the dorsolateral prefrontal cortex (DLPFC), specifically Brodmann area 46 (BA46), associated with social cognition, threat processing, and motor behavior . For the purpose of this analysis, we assume the query refers to a hypothetical or mislabeled compound and proceed with comparisons using structurally or functionally similar compounds from the evidence.

Properties

sequence

GLQHWVPEL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

BA46 (97-106); Lactadherin (97-106)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural analogs or shared functional groups. Below are comparisons with three representative examples:

Table 1: Structural and Functional Comparison

Compound (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Similarity Index Key Properties/Applications
(3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) C₆H₅BBrClO₂ 235.27 Boronic acid, halogen 0.87 Suzuki coupling reagent, high GI absorption
7-Bromobenzo[b]thiophene-2-carboxylic acid (7312-10-9) C₉H₅BrO₂S 257.10 Carboxylic acid, thiophene 0.93 Pharmaceutical intermediate, CYP1A2 inhibition
2-Aminobenzothiazole-6-carboxylic acid (93-85-6) C₈H₆N₂O₂S 194.21 Amine, carboxylic acid 0.94 Anticancer research, moderate solubility

Key Findings:

Functional Group Diversity :

  • Boronic acids (e.g., 1046861-20-4) are pivotal in cross-coupling reactions due to their reactivity with transition metals .
  • Thiophene-containing compounds (e.g., 7312-10-9) exhibit enhanced metabolic stability and are used in drug development .
  • Benzothiazoles (e.g., 93-85-6) demonstrate bioactivity in cancer studies, attributed to their planar aromatic systems .

Solubility and Bioavailability :

  • Boronic acids generally show moderate solubility (e.g., 0.24 mg/mL for 1046861-20-4) but high GI absorption .
  • Carboxylic acid derivatives (e.g., 7312-10-9) have lower solubility (0.687 mg/mL) but better BBB permeability .

Comparison with Functionally Similar Compounds

Compounds with analogous applications (e.g., enzyme inhibition, synthetic utility) were analyzed:

Key Insights:

  • Enzyme Interactions : Halogenated aromatic compounds (e.g., 7312-10-9) show stronger enzyme inhibition due to electron-withdrawing effects .
  • Synthetic Utility : Boronic acids with bromo/chloro substituents (e.g., 1046861-20-4) achieve higher reaction yields (>75%) in palladium-catalyzed reactions .

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